molecular formula C27H23ClFNO4 B10800736 21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride

21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride

Cat. No.: B10800736
M. Wt: 479.9 g/mol
InChI Key: RPHFGOXVJGNJJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: KRN2 can be synthesized through a series of organic reactions involving the coupling of specific aromatic compounds. The detailed synthetic route is proprietary and typically involves multiple steps of organic synthesis, including halogenation, nucleophilic substitution, and cyclization reactions.

Industrial Production Methods: Industrial production of KRN2 involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

    Oxidation: KRN2 can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: KRN2 can participate in nucleophilic substitution reactions, especially at the halogenated sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

KRN2 has a wide range of applications in scientific research:

Mechanism of Action

KRN2 exerts its effects by selectively inhibiting the binding of NF-κB p65 to the Nfat5 promoter, thereby impeding its interaction with the DNA binding sequence. This inhibition leads to the suppression of pro-inflammatory genes such as Nos2 and Il6, while sparing the activation of high-salt-induced NFAT5 and related target gene expressions . The molecular targets involved include NFAT5 and NF-κB p65, which are key regulators of inflammatory responses.

Comparison with Similar Compounds

Uniqueness of KRN2: KRN2 is unique due to its high selectivity for NFAT5 and its potent inhibitory effects on NF-κB p65 binding. This selectivity makes it a valuable tool in studying NFAT5-mediated pathways and developing targeted therapies for inflammatory diseases .

Properties

Molecular Formula

C27H23ClFNO4

Molecular Weight

479.9 g/mol

IUPAC Name

21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride

InChI

InChI=1S/C27H23FNO4.ClH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1

InChI Key

RPHFGOXVJGNJJH-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)CC6=CC=CC=C6F)OC.[Cl-]

Origin of Product

United States

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